Adenosine-5'-triphosphate

Vue d'ensemble

Description

Adenosine-5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It is involved in the transportation of chemical energy during metabolic pathways . ATP is an adenosine 5’-phosphate in which the 5’-phosphate is a triphosphate group . It has a role as a nutraceutical, a micronutrient, a fundamental metabolite, and a cofactor . It is an adenosine 5’-phosphate and a purine ribonucleoside 5’-triphosphate .

Synthesis Analysis

ATP synthesis utilizes energy obtained from multiple catabolic mechanisms, including cellular respiration, beta-oxidation, and ketosis . The majority of ATP synthesis occurs in cellular respiration within the mitochondrial matrix, generating approximately thirty-two ATP molecules per molecule of glucose that is oxidized .

Molecular Structure Analysis

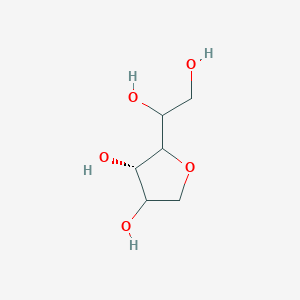

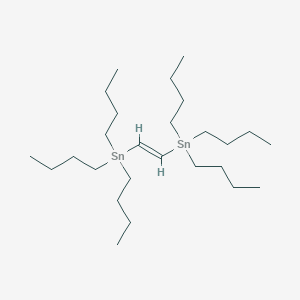

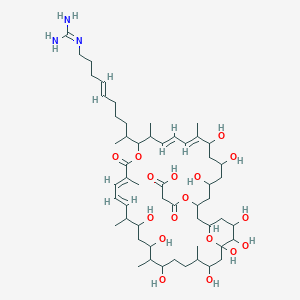

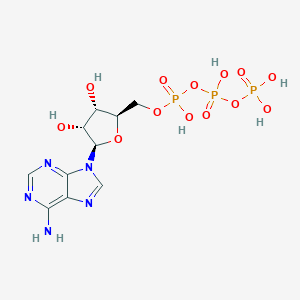

ATP is a nucleotide that consists of three main structures: the nitrogenous base, adenine; the sugar, ribose; and a chain of three phosphate groups bound to ribose . The phosphate tail of ATP is the actual power source which the cell taps . Available energy is contained in the bonds between the phosphates and is released when they are broken, which occurs through the addition of a water molecule (a process called hydrolysis) .

Chemical Reactions Analysis

ATP is broken down rapidly to ADP and AMP, and finally to adenosine by 5’-nucleotidase . These metabolic events are known to occur in the myocardium, endothelium as well as in red blood cells .

Physical And Chemical Properties Analysis

ATP is an excellent energy storage molecule to use as “currency” due to the phosphate groups that link through phosphodiester bonds . These bonds are high energy because of the associated electronegative charges exerting a repelling force between the phosphate groups . A significant quantity of energy remains stored within the phosphate-phosphate bonds .

Applications De Recherche Scientifique

Neuromuscular Transmission

Field

Neuroscience

Application

ATP plays a modulatory role in cholinergic neuromuscular transmission. It acts as a co-transmitter with acetylcholine and influences pre- and post-synaptic processes .

Methods

The role of ATP in neuromuscular transmission is studied by observing its effects on the secretion of acetylcholine into the synaptic cleft and the functioning of cholinergic receptors .

Results

ATP and its final metabolite adenosine in the synaptic cleft have been found to contribute to the efficiency of cholinergic neuromuscular transmission .

Pulmonary Embolism

Field

Respiratory Research

Application

ATP has been suggested to play a role in bradycardia and syncope associated with pulmonary embolism .

Methods

The role of ATP in pulmonary embolism is studied by observing its effects on vagal afferent nerve terminals in the lungs and its influence on histamine release from human lung mast cells .

Results

ATP has been found to stimulate vagal afferent nerve terminals in the lungs, leading to bronchoconstriction, cough, and the local release of pro-inflammatory neuropeptides .

Pain Management

Field

Anesthesia

Application

Low dose ATP has been used in anesthesia to reduce neuropathic pain, hyperalgesia, and ischemic pain .

Methods

The role of ATP in pain management is studied by comparing its effects to those of morphine or ketamine .

Results

ATP has been found to reduce pain to a similar degree as morphine or ketamine, and it has also been found to reduce postoperative opioid use .

Cellular Energy

Field

Cell Biology

Application

ATP is used as a form of cellular energy and is involved in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division .

Methods

The role of ATP in cellular energy is studied by observing its effects on various cellular processes and its role as a substrate of many kinases involved in cell signaling .

Results

ATP has been found to be crucial for many cellular processes and plays a significant role in cell signaling through its function as a substrate of many kinases .

Cardiac Function

Field

Cardiology

Application

ATP plays a crucial role in the regulation of cardiac function. It acts as a signaling molecule in the heart, influencing heart rate, contractility, and other aspects of cardiac function .

Methods

The role of ATP in cardiac function is studied by observing its effects on various cardiac cells and tissues, including cardiomyocytes and endothelial cells .

Results

ATP has been found to influence various aspects of cardiac function, including heart rate, contractility, and vascular tone .

Muscle Contraction

Field

Physiology

Application

ATP is essential for muscle contraction. It provides the energy needed for the sliding filament model of muscle contraction .

Methods

The role of ATP in muscle contraction is studied by observing its effects on the interaction between actin and myosin, the two proteins responsible for muscle contraction .

Results

ATP has been found to be essential for muscle contraction, providing the energy needed for the sliding filament model of muscle contraction .

Purinergic Signaling

Application

ATP is a key player in purinergic signaling, a form of extracellular signaling mediated by purine nucleotides and nucleosides such as ATP and adenosine .

Methods

The role of ATP in purinergic signaling is studied by observing its effects on various cellular processes, including the secretion of acetylcholine into the synaptic cleft and the functioning of cholinergic receptors .

Results

Chronic Obstructive Pulmonary Disease (COPD) and Asthma

Application

ATP plays a mechanistic role in pulmonary pathophysiology, particularly in conditions such as COPD and acute bronchoconstriction in asthma .

Methods

The role of ATP in these conditions is studied by observing its effects on vagal afferent nerve terminals in the lungs and its influence on histamine release from human lung mast cells .

Safety And Hazards

Orientations Futures

ATP metabolism in red blood cells has been proposed as a potential surrogate biomarker for cardiovascular protection and toxicities . It could also be exploited as a drug target for the development of cardiovascular protective agents (e.g., anti-hypertensive and anti-platelet agents), anticancer drugs with less cardiotoxicity, antibiotics for sepsis, and anti-inflammatory agents .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022559 | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL; 862 mg/mL (magnesium salt) | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Adenosine-5'-triphosphate | |

CAS RN |

56-65-5, 11016-17-4, 51963-61-2 | |

| Record name | 5′-ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-Phycoerythrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51963-61-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.